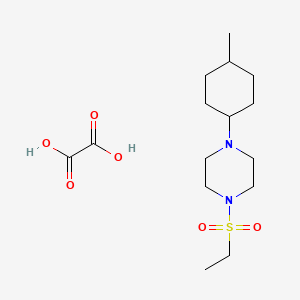![molecular formula C19H22ClNO3 B5380463 (3S*,4R*)-1-[4-(4-chlorophenoxy)benzyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5380463.png)
(3S*,4R*)-1-[4-(4-chlorophenoxy)benzyl]-4-(hydroxymethyl)-3-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S*,4R*)-1-[4-(4-chlorophenoxy)benzyl]-4-(hydroxymethyl)-3-piperidinol, commonly known as SCH-23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in 1982 by the pharmaceutical company Schering-Plough Corporation. SCH-23390 has been widely used in scientific research for its ability to selectively block dopamine D1 receptors in the brain.
Mécanisme D'action
SCH-23390 selectively blocks dopamine D1 receptors in the brain. Dopamine is a neurotransmitter that plays a key role in regulating behavior, cognition, and emotion. By blocking dopamine D1 receptors, SCH-23390 can alter the activity of dopamine neurons and affect dopamine-mediated behaviors and physiological responses.
Biochemical and Physiological Effects:
SCH-23390 has been shown to affect a variety of physiological and behavioral responses. It has been shown to decrease locomotor activity, increase grooming behavior, and impair learning and memory. SCH-23390 has also been shown to affect cardiovascular function, body temperature, and the release of other neurotransmitters such as acetylcholine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
SCH-23390 is a highly selective dopamine D1 receptor antagonist, which makes it a valuable tool for studying the role of dopamine in the brain. However, its selectivity can also be a limitation, as it may not accurately reflect the effects of dopamine on other neurotransmitter systems. Additionally, SCH-23390 has a relatively short half-life and may require frequent administration in lab experiments.
Orientations Futures
There are several future directions for research on SCH-23390. One area of interest is the role of dopamine D1 receptors in drug addiction and psychiatric disorders. SCH-23390 has been shown to affect dopamine-mediated behaviors and physiological responses, and further research could provide insights into the underlying mechanisms of these disorders. Another area of interest is the development of new dopamine D1 receptor antagonists with improved selectivity and longer half-lives. These compounds could be valuable tools for studying the role of dopamine in the brain and could have potential therapeutic applications.
Méthodes De Synthèse
The synthesis of SCH-23390 involves several steps, including the reaction of 4-chlorophenol with benzyl bromide to form 4-(4-chlorophenoxy)benzyl bromide. The benzyl bromide is then reacted with (3S,4R)-3-hydroxymethyl-4-piperidinol to form the final product, SCH-23390.
Applications De Recherche Scientifique
SCH-23390 has been widely used in scientific research to study the role of dopamine D1 receptors in the brain. It has been used to investigate the effects of dopamine on behavior, cognition, and neurophysiology. SCH-23390 has also been used to study the role of dopamine in drug addiction and psychiatric disorders such as schizophrenia and depression.
Propriétés
IUPAC Name |
(3S,4R)-1-[[4-(4-chlorophenoxy)phenyl]methyl]-4-(hydroxymethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c20-16-3-7-18(8-4-16)24-17-5-1-14(2-6-17)11-21-10-9-15(13-22)19(23)12-21/h1-8,15,19,22-23H,9-13H2/t15-,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPFEURUSCHEFW-DNVCBOLYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1CO)O)CC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@H]1CO)O)CC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5380381.png)


![N~4~-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5380408.png)

![5-(4-methoxyphenyl)-4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5380420.png)
![2-[4-({6-[(diethylamino)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}carbonyl)piperazin-1-yl]ethanol](/img/structure/B5380429.png)
methyl]amino}phenyl)acetate](/img/structure/B5380430.png)

![methyl (3-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5380441.png)
![N-[2-[1-cyano-2-(4-ethoxy-3-methoxyphenyl)vinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5380459.png)
![N-ethyl-N-[(3-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)methyl]ethanamine](/img/structure/B5380471.png)
![(5-{1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5380475.png)
![4-(1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5380477.png)